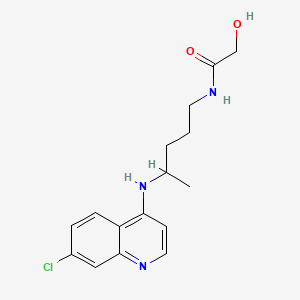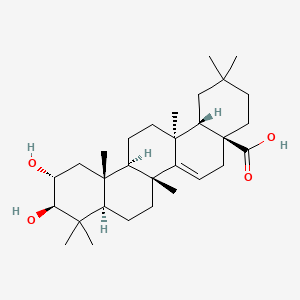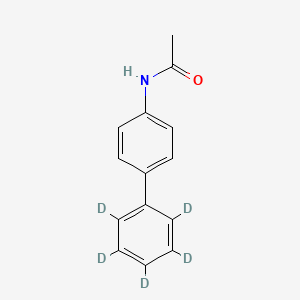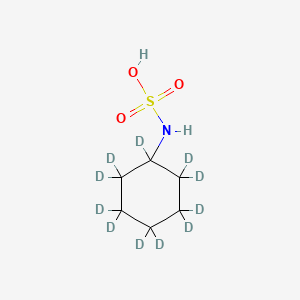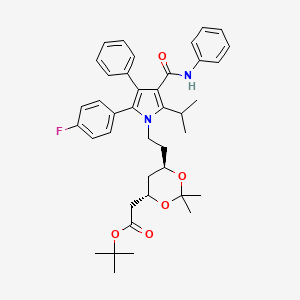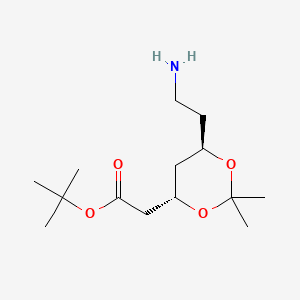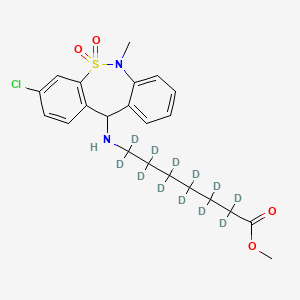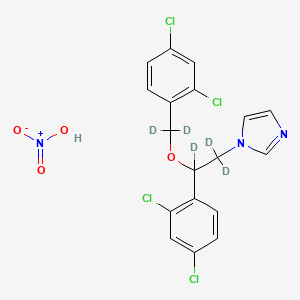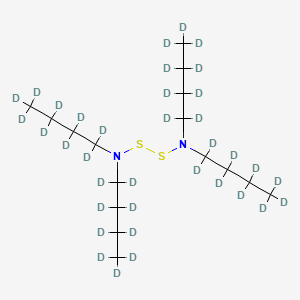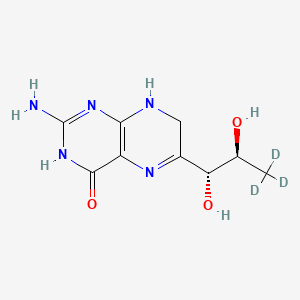
7,8-Dihydro-L-biopterin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-L-biopterin-d3 (7,8-DHB-d3) is a derivative of the naturally occurring compound biopterin, which is an essential cofactor for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. 7,8-DHB-d3 is a stable isotope of biopterin, and is used in scientific research to study the biochemical and physiological effects of biopterin.
Aplicaciones Científicas De Investigación
7,8-Dihydro-L-biopterin-d3 is used in scientific research to study the biochemical and physiological effects of biopterin. It has been used to study the role of biopterin in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used to study the role of biopterin in the production of nitric oxide. In addition, 7,8-Dihydro-L-biopterin-d3 has been used to study the role of biopterin in the regulation of gene expression, and its potential therapeutic applications.
Mecanismo De Acción
7,8-Dihydro-L-biopterin-d3 acts as a cofactor in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also acts as a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. BH4 is involved in the regulation of gene expression and its potential therapeutic applications.
Biochemical and Physiological Effects
7,8-Dihydro-L-biopterin-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of gene expression. In addition, 7,8-Dihydro-L-biopterin-d3 has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8-Dihydro-L-biopterin-d3 has several advantages for use in lab experiments. It is a stable isotope, which makes it suitable for use in long-term studies. It is also relatively easy to synthesize, which makes it cost-effective for use in research. However, there are some limitations to the use of 7,8-Dihydro-L-biopterin-d3 in lab experiments. It is not easily soluble in water, which can make it difficult to use in some experiments. In addition, the synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which can be time-consuming and labor-intensive.
Direcciones Futuras
There are several potential future directions for the use of 7,8-Dihydro-L-biopterin-d3 in scientific research. It could be used to study the role of biopterin in the regulation of gene expression and its potential therapeutic applications. It could also be used to study the effects of biopterin on the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the production of nitric oxide and its potential therapeutic applications. Finally, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the regulation of inflammatory and oxidative processes in the body.
Métodos De Síntesis
7,8-Dihydro-L-biopterin-d3 is synthesized from the naturally occurring biopterin molecule. The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the conversion of biopterin to a diazonium salt, followed by a reaction with a diol to form the desired product. The synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which is catalyzed by a palladium-based catalyst. The first step involves the conversion of biopterin to a diazonium salt, which is then reacted with a diol to form the desired product. The second step involves the deprotection of the diol to form the desired 7,8-Dihydro-L-biopterin-d3.
Propiedades
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-L-biopterin-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

